
Methyl 2-oxo-2-(2-oxocyclopentyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-oxo-2-(2-oxocyclopentyl)acetate” is a chemical compound with the CAS Number: 63053-54-3 . It has a molecular weight of 170.16 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 2-oxo-2-(2-oxocyclopentyl)acetate” is1S/C8H10O4/c1-12-8(11)7(10)5-3-2-4-6(5)9/h5H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“Methyl 2-oxo-2-(2-oxocyclopentyl)acetate” has a molecular weight of 170.16 . It is a powder at room temperature . Unfortunately, the sources I have access to do not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Methyl 2-oxo-2-(2-oxocyclopentyl)acetate demonstrates significant potential in the realm of chemical synthesis. For example, the regioselective addition of aromatic amines to certain acetates, including similar structures, results in products valuable in organic synthesis (Koz’minykh et al., 2006). Additionally, its structural characteristics have been studied through single crystal X-ray diffraction, which is crucial for understanding its chemical behavior and potential applications (Makaev et al., 2006).
Biosynthesis Pathways
The compound has relevance in biosynthesis research. An example is the investigation of the biosynthesis of 2-oxo-3-methylvalerate in certain bacteria, providing insights into microbial metabolic pathways and their potential exploitation in biotechnology (Nesbakken et al., 1988).
Medicinal Chemistry and Drug Design
In the field of medicinal chemistry, related structures have been synthesized and evaluated for their antibacterial activity, contributing to the development of new antimicrobial agents (Čačić et al., 2009). Additionally, the synthesis of novel organic compounds, including structures resembling methyl 2-oxo-2-(2-oxocyclopentyl)acetate, has led to the development of compounds with potential therapeutic applications (Desai et al., 2001).
Catalysis and Organic Reactions
This compound has implications in catalysis research, particularly in the stereoselectivity of methylation reactions, which are fundamental in organic synthesis and drug development (Mulzer et al., 2005). The exploration of its reactivity with different reagents opens up new pathways in the synthesis of complex organic molecules (Attanasi et al., 2004).
Photocatalysis and Environmental Applications
Research into photocatalytic decomposition of acetic acid on TiO2, which could be linked to compounds like methyl 2-oxo-2-(2-oxocyclopentyl)acetate, highlights potential environmental applications, such as pollutant degradation or energy conversion (Muggli & Falconer, 1999).
Safety and Hazards
The safety information for “Methyl 2-oxo-2-(2-oxocyclopentyl)acetate” indicates that it should be handled with care . The compound has been assigned the GHS07 pictogram, and the precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Wirkmechanismus
Mode of Action
It is known that the compound contains a ketone function, which is bonded only to other carbon atoms . This suggests that it may interact with its targets through this functional group.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Methyl 2-oxo-2-(2-oxocyclopentyl)acetate is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Eigenschaften
IUPAC Name |
methyl 2-oxo-2-(2-oxocyclopentyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-12-8(11)7(10)5-3-2-4-6(5)9/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYYHQNFQPOVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-2-(2-oxocyclopentyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2438293.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2438294.png)
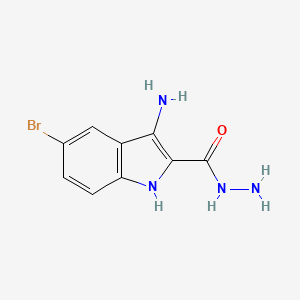
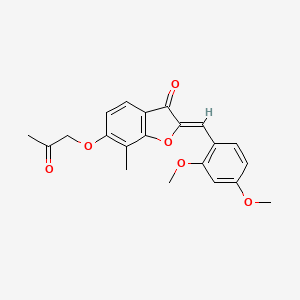
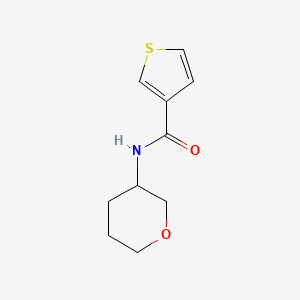

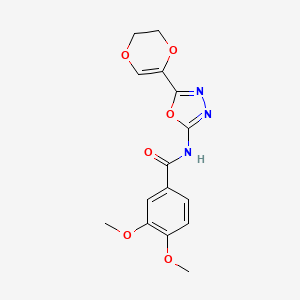
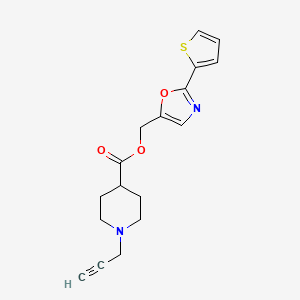
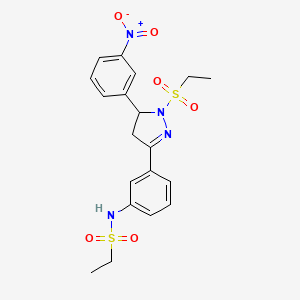
![N-(3,4-dimethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2438308.png)
![2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide](/img/structure/B2438309.png)
![2-[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2438313.png)

